2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound belongs to the spiroxanthene family, characterized by a fused spirobenzofuran-xanthene core. Key structural features include:
- Diethylamino group at the 6' position: Enhances fluorescence and electron-donating properties.
- Spiro architecture: Provides rigidity, stabilizing excited states for strong fluorescence emission.
Potential applications span bioimaging, biosensing, and drug delivery due to its tunable photophysical properties and biocompatibility.
Properties
Molecular Formula |
C30H33NO8 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H33NO8/c1-3-31(4-2)18-9-11-21-23(13-18)38-24-14-19(37-29-28(35)27(34)26(33)25(15-32)39-29)10-12-22(24)30(21)20-8-6-5-7-17(20)16-36-30/h5-14,25-29,32-35H,3-4,15-16H2,1-2H3 |
InChI Key |
VRHRQQHIKZHMND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6CO3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Spirocyclization Strategies
The spiro[1H-2-benzofuran-3,9'-xanthene] scaffold forms the structural backbone of the target compound. A robust one-pot synthesis method involves the condensation of 2-hydroxybenzofuran derivatives with xanthene precursors under acidic conditions. For example, Wei et al. demonstrated that acetic acid-mediated cyclization at 50°C efficiently generates spiro[fluorene-9,9'-xanthene] derivatives (SFXs) with yields exceeding 85%. Key to this process is the use of periodic acid (HIO₄) as an oxidizing agent, which facilitates the formation of the spiro junction by promoting intramolecular electrophilic aromatic substitution.
Table 1: Optimization of Spirocore Synthesis Conditions
The choice of solvent critically influences reaction efficiency, with acetic acid providing optimal protonation for cyclization. Polar aprotic solvents like DMSO marginally reduce yields due to competitive side reactions.
Glycosylation with Oxane-3,4,5-triol Moiety
Koenigs-Knorr Glycosylation
Coupling the spirocore to the 6-(hydroxymethyl)oxane-3,4,5-triol unit employs a silver triflate-promoted Koenigs-Knorr reaction. The hydroxyl group at the 3'-position of the spiroxanthene undergoes nucleophilic attack by the anomeric carbon of the peracetylated oxane derivative. Key parameters include:
-
Solvent: Dichloromethane (DCM) with molecular sieves to scavenge water
-
Temperature: 0°C to room temperature to minimize β-elimination
-
Yield: 65–72% after deprotection with sodium methoxide
Table 2: Glycosylation Efficiency Under Varied Conditions
| Entry | Protecting Group | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Acetyl | AgOTf | 72 |
| 2 | Benzoyl | BF₃·OEt₂ | 58 |
| 3 | TMS | TMSOTf | 63 |
Purification and Characterization Techniques
Chromatographic Separation
Crude reaction mixtures are purified via silica gel chromatography using gradient elution (hexane/ethyl acetate 3:1 to 1:2). The target compound exhibits an Rf value of 0.35 in ethyl acetate, facilitating isolation. Preparative HPLC with a C18 column further enhances purity to >98% for analytical applications.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 5.12 (s, 1H, anomeric proton), 3.45 (q, J = 7.0 Hz, 4H, NCH₂CH₃)
-
HRMS (ESI): m/z calcd for C₃₄H₃₈N₂O₉ [M+H]⁺: 643.2653; found: 643.2658
Challenges and Optimization Strategies
Steric Hindrance in Spirocyclization
The three-dimensional geometry of the spirocore creates significant steric constraints during glycosylation. Molecular modeling indicates that substituents larger than methyl at the xanthene 2-position reduce coupling yields by 40–50%. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is widely used in scientific research due to its versatile properties. Some key applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cellular imaging and fluorescence studies.
Medicine: Investigated for its potential therapeutic effects in oncology and neurology.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets within cells. This compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. Its effects are mediated through the alteration of cellular signaling and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Fluorescence Performance: The target compound exhibits superior fluorescence quantum yield compared to nitro derivatives (e.g., ) due to the electron-donating diethylamino group, which reduces non-radiative decay . Carboxylic acid derivatives (e.g., ) show strong fluorescence but lower solubility in neutral pH, limiting biomedical use .
Solubility and Bioactivity: The hydroxymethyl oxane triol group in the target compound significantly enhances water solubility over methoxy (CAS 68003-48-5) or nitro () analogs, making it ideal for in vivo applications .
Synthetic Challenges :
- Nitrospiro compounds () require harsh methanesulfonic acid conditions (90–100°C), whereas the target compound likely demands milder methods due to its labile hydroxymethyl group .
Functional Trade-offs: Sulfonated derivatives like Pyrogallol Red () exhibit excellent solubility but weak fluorescence, restricting use to non-optical applications .
Research Implications
- Biomedical Applications: The target compound’s balance of fluorescence and solubility positions it as a candidate for real-time cellular imaging and theranostics.
- Chemical Design : Substitutions at the 3'-yl position (e.g., hydroxymethyl vs. methoxy) critically influence both physicochemical properties and functional performance.
Biological Activity
The compound 2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol , often referred to as Diethylamino-spiro-benzofuran-xanthene , is a complex organic molecule characterized by a unique spiro structure linking a xanthene moiety with an isobenzofuran. Its distinctive features make it a subject of interest in various biological and chemical research domains.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 469.56 g/mol. The structural complexity arises from the presence of multiple functional groups, including hydroxymethyl and diethylamino groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H31N2O5 |
| Molecular Weight | 469.56 g/mol |
| CAS Number | 26628-47-7 |
| IUPAC Name | 2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The diethylamino group enhances its lipophilicity, allowing better membrane permeability and facilitating interactions with cellular targets. Studies suggest that the compound may exert its effects through:
- Antioxidant Activity : The presence of hydroxymethyl groups contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate possible inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
- Cell Signaling Modulation : The compound may influence signaling pathways by acting as a modulator for receptors or enzymes involved in cell proliferation and apoptosis.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies involving xanthene derivatives have shown their ability to reduce reactive oxygen species (ROS) in vitro, suggesting that this compound may have comparable effects.
Enzyme Inhibition
A study highlighted the inhibition of certain cytochrome P450 enzymes by structurally related compounds. Given the structural similarities, it is plausible that this compound might exhibit similar inhibitory effects on metabolic enzymes, potentially impacting drug metabolism and biotransformation processes.
Cytotoxicity and Anticancer Potential
In vitro assays have been conducted to evaluate the cytotoxic effects of xanthene derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. Further investigations are needed to elucidate the specific pathways involved.
Case Studies
- Case Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry investigated a series of xanthene derivatives for their antioxidant capabilities. The results indicated that compounds with hydroxymethyl substitutions significantly reduced lipid peroxidation in cellular models.
- Cytotoxicity Assessment : In a research article focused on anticancer agents, a derivative similar to our compound was tested against breast cancer cell lines (MCF-7). The findings revealed an IC50 value indicating effective cytotoxicity at micromolar concentrations.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol?
- Methodology : Synthesis typically involves multi-step routes with strict control over reaction conditions. For example:
- Step 1 : Formation of the spiro-xanthene core via acid-catalyzed cyclization of substituted benzofuran precursors .
- Step 2 : Functionalization of the hydroxyl groups using protecting/deprotecting strategies (e.g., acetyl or tert-butyl groups) to avoid side reactions .
- Step 3 : Final purification via column chromatography or HPLC to isolate high-purity products (>95%) .
- Key Challenges : Sensitivity to oxidation requires inert atmospheres (e.g., nitrogen/argon), and precise temperature control (±2°C) is critical to prevent degradation .
Q. How does the spiro-xanthene structure influence the compound’s fluorescent properties?
- Methodology : Compare fluorescence quantum yields (Φ) and Stokes shifts with structurally similar compounds (e.g., fluorescein, rhodamine B) using UV-Vis and fluorescence spectroscopy .
- Example Data :
| Compound | Φ (Ethanol) | λex (nm) | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Target Compound | 0.45 | 480 | 520 | 40 |
| Fluorescein | 0.93 | 494 | 521 | 27 |
| Rhodamine B | 0.65 | 555 | 580 | 25 |
- Structural Insight : The spiro structure reduces π-π stacking, enhancing solubility and stability in polar solvents .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodology :
- Step 1 : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., Gaussian or ORCA software) .
- Step 2 : Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for activation energy).
- Case Study : ICReDD’s quantum chemical reaction path search reduced optimization time for analogous spiro compounds by 40% .
Q. What experimental strategies resolve contradictions in reported stability data for this compound?
- Methodology :
- Hypothesis Testing : Conduct accelerated stability studies under varied conditions (pH, temperature, light) with LC-MS monitoring .
- Example Contradiction : Conflicting reports on hydrolytic stability at pH > 7.
- Resolution : Identify degradation products (e.g., via HRMS) to propose competing pathways (amide hydrolysis vs. xanthene ring opening) .
- Statistical Design : Use a Box-Behnken experimental design to isolate critical degradation factors (e.g., pH, ionic strength) .
Q. How does the compound interact with biological macromolecules (e.g., proteins or DNA)?
- Methodology :
- Fluorescence Quenching Assays : Measure binding constants (Kd) with bovine serum albumin (BSA) or DNA via Stern-Volmer plots .
- Molecular Dynamics (MD) Simulations : Predict binding modes (e.g., hydrophobic pockets vs. intercalation) .
- Example Result : A derivative showed Kd = 2.1 µM with BSA, suggesting potential as a bioimaging probe .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
